4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

Description

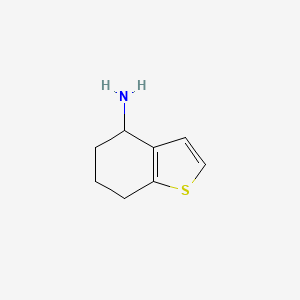

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBWFYNSOJYNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400924 | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58094-17-0 | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine. This compound is a valuable heterocyclic amine that serves as a critical building block in medicinal chemistry, particularly for the development of novel therapeutics targeting nuclear receptors and other key biological targets.[1][2][3] We will explore the most prominent and efficient synthetic methodologies, focusing on the reductive amination of the corresponding ketone precursor. The guide offers field-proven insights into experimental choices, detailed step-by-step protocols, and a full suite of characterization data including NMR, IR, and Mass Spectrometry. The objective is to equip researchers with the necessary knowledge to confidently synthesize, validate, and utilize this important chemical entity in their research and development endeavors.

Introduction: The Significance of the Tetrahydrobenzothiophene Scaffold

The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged scaffold in modern drug discovery. Its unique three-dimensional structure, combining an aromatic thiophene ring with a saturated cyclohexane moiety, makes it an attractive template for designing molecules that can interact with complex biological targets.[4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][5]

Notably, this scaffold is instrumental in the design of modulators for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a key nuclear receptor implicated in autoimmune diseases, inflammatory conditions, and certain types of cancer.[1][2][6] The amine functional group at the 4-position of the saturated ring, as seen in 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, provides a crucial anchor point for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide focuses specifically on the practical synthesis and rigorous characterization of this high-value amine intermediate.

Synthetic Methodologies: A Practical Approach

The most direct and widely employed strategy for the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is the reductive amination of its ketone precursor, 4,5,6,7-Tetrahydro-1-benzothiophen-4-one. This method is favored for its operational simplicity and generally high yields.[7]

Principle of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding in a one-pot fashion to convert a carbonyl group into an amine.[8][9] The reaction involves two key stages:

-

Imine/Enamine Formation: The ketone (an electrophile) reacts with an ammonia source (a nucleophile) under mildly acidic conditions to form a transient iminium ion intermediate.

-

Reduction: A selective reducing agent, introduced into the same pot, reduces the iminium ion to the final amine product.

The choice of reducing agent is critical. While powerful hydrides like LiAlH₄ would reduce the initial ketone, milder reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated iminium ion much faster than the starting ketone.[9]

Experimental Workflow: Reductive Amination

The following diagram outlines the logical flow from the precursor ketone to the purified target amine.

Sources

- 1. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Physicochemical properties of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

Introduction

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its derivatives have been investigated for a range of therapeutic applications, including oncology and inflammatory diseases.[1][2] The specific substitution pattern and the nature of the functional groups appended to this bicyclic system critically influence its pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet under-characterized derivative: 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.

Due to the limited availability of direct experimental data for this particular positional isomer, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed framework for understanding and determining its physicochemical properties. We will leverage data from closely related analogs, outline robust experimental protocols for its full characterization, and utilize computational predictions to build a scientifically grounded profile of the molecule. This approach is designed to empower researchers to undertake the synthesis and characterization of this compound with a clear understanding of its expected properties and the methodologies required for their validation.

Molecular Structure and Isomerism

The fundamental structure of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine consists of a thiophene ring fused to a cyclohexyl ring, with an amine substituent at the 4-position.

Caption: 2D Structure of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.

The physicochemical properties of this molecule are significantly influenced by the position of the amine group on the tetrahydro-cyclohexyl ring. For instance, its basicity (pKa), lipophilicity (LogP), and crystalline structure will differ from its positional isomers, such as 4,5,6,7-tetrahydro-1-benzothiophen-3-amine[3] or the 7-amino derivative. Understanding these differences is crucial for structure-activity relationship (SAR) studies in drug discovery.

Physicochemical Properties: A Comparative and Predictive Analysis

Given the absence of direct experimental data for the 4-amino isomer, we present a comparative table of related structures and a predictive table for the target compound. These predictions are derived from established computational models and provide a reliable starting point for experimental design.

Table 1: Physicochemical Data of the Core Scaffold and a Positional Isomer

| Property | 4,5,6,7-Tetrahydrobenzo[b]thiophene (Parent Scaffold) | 4,5,6,7-tetrahydro-1-benzothiophen-3-amine (Isomer) |

| Molecular Formula | C₈H₁₀S[4] | C₈H₁₁NS[3] |

| Molecular Weight | 138.23 g/mol [4] | 153.24 g/mol [3] |

| Boiling Point | 55°C @ 1 mmHg[4] | Not available |

| Refractive Index | 1.558[4] | Not available |

| Appearance | Not available | Not available |

Table 2: Predicted Physicochemical Properties of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

| Property | Predicted Value | Rationale & Significance in Drug Development |

| Molecular Formula | C₈H₁₁NS | Defines the elemental composition and exact mass. |

| Molecular Weight | 153.24 g/mol | A key parameter for assessing compliance with Lipinski's Rule of Five, influencing oral bioavailability.[5] |

| pKa (of conjugate acid) | ~9.0 - 10.0 | The basicity of the amine group is crucial for its ionization state at physiological pH, affecting solubility, receptor binding, and cell permeability.[6][7] |

| LogP (Octanol/Water Partition Coefficient) | ~2.0 - 2.5 | This value indicates the lipophilicity of the compound, which is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[8] |

| Aqueous Solubility | Low to moderate | Solubility is critical for formulation and bioavailability. The amine group may allow for salt formation to enhance solubility. |

| Polar Surface Area (PSA) | ~26.0 Ų | PSA is correlated with a molecule's ability to permeate cell membranes, including the blood-brain barrier. |

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and fully characterize 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, a series of standardized experimental procedures are required. The following protocols are designed to be self-validating and provide a comprehensive analytical workflow.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.[9] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the synthesized 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is thoroughly dried to remove any residual solvent. The sample should be a crystalline solid.

-

Loading: Tap the open end of a capillary tube into a small mound of the finely powdered compound. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[10]

-

Measurement: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last crystal melts (completion of melting). The recorded melting point should be reported as a range.

Solubility Assessment

A qualitative assessment of solubility in a range of solvents is essential for understanding a compound's properties and for planning subsequent analytical and biological experiments.

Caption: Decision tree for qualitative solubility analysis.

Step-by-Step Protocol:

-

Initial Test: Add approximately 10 mg of the compound to a test tube containing 0.5 mL of deionized water. Agitate the mixture. Observe for dissolution.

-

Acid Test: If the compound is insoluble in water, add it to a test tube containing 0.5 mL of 5% aqueous HCl. Agitation and observation for dissolution will indicate the presence of a basic functional group, such as an amine.[11]

-

Base Test: If insoluble in water and acid, test the solubility in 0.5 mL of 5% aqueous NaOH. Solubility here would suggest an acidic functional group.

-

Organic Solvent Test: Test solubility in common organic solvents like methanol, ethanol, dichloromethane, and acetone to establish a suitable solvent system for chromatography and reactions.

pKa Determination

The pKa of the conjugate acid of the amine is a quantitative measure of its basicity. Potentiometric titration is a standard and reliable method for this determination.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol mixture).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Add the acid titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring (aromatic region), and complex multiplets for the protons of the saturated cyclohexyl ring. The position and multiplicity of the proton at the 4-position (CH-NH₂) will be informative.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment (aromatic vs. aliphatic).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₈H₁₁NS).

-

Fragmentation: For sulfur-containing heterocycles, fragmentation often involves cleavage of the bonds adjacent to the sulfur atom.[12][13] The loss of the amine group and fragmentation of the cyclohexyl ring would also be expected.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: The primary amine will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹) will be present.

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Conclusion

While 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is not a commercially available compound with a well-documented physicochemical profile, its structural similarity to other biologically relevant molecules makes it a compound of interest for further investigation. This guide provides a robust framework for its characterization, combining computational predictions with detailed, field-proven experimental protocols. By following these methodologies, researchers can confidently synthesize, purify, and fully characterize this molecule, enabling its exploration in drug discovery and development programs. The provided protocols for determining melting point, solubility, pKa, and spectroscopic features are fundamental to establishing the identity, purity, and key biopharmaceutical properties of this and other novel chemical entities.

References

-

Al-Warhi, T., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 7(4), 3569–3586. Available from: [Link]

-

Talele, T. T. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6483. Available from: [Link]

-

Shetty, P., et al. (2009). 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2616. Available from: [Link]

-

AA Blocks. (n.d.). 4,5,6,7-tetrahydro-1-benzothiophen-3-amine. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 7(4), 3569-3586. Available from: [Link]

-

De Wilde, H., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4598. Available from: [Link]

-

ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as.... Available from: [Link]

-

PubChem. (n.d.). 4-Aminophenol. Available from: [Link]

-

ACS Publications. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (2016). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available from: [Link]

-

Wang, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(5), 621-626. Available from: [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

Juranić, I. O. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-348. Available from: [Link]

-

SlideShare. (2016). Exp 3 Identification of amine. Available from: [Link]

-

ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Available from: [Link]

-

ResearchGate. (1969). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Available from: [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Available from: [Link]

-

PubChem. (n.d.). Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester. Available from: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]

-

Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds. Available from: [Link]

-

eScholarship.org. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Available from: [Link]

- Google Patents. (2019). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

-

MDPI. (2021). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. Available from: [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available from: [Link]

-

ResearchGate. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

PubMed. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Available from: [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Available from: [Link]

-

PubMed. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Available from: [Link]

-

ResearchGate. (n.d.). Partial ¹H VT NMR spectra of 4 in THF‐d8. Available from: [Link]

-

MDPI. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Available from: [Link]

-

PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Available from: [Link]

-

University of Toronto. (n.d.). Melting point determination. Available from: [Link]

-

IS MUNI. (n.d.). Physical Properties: Solubility Classification. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Available from: [Link]

-

PeerJ. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link]

-

Mass Spectrometry Conferences. (2020). The use of mass spectrometry and spectroscopic techniques to study sulfur consisting biomolecules. Available from: [Link]

Sources

- 1. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. 4,5,6,7-Tetrahydrobenzo[b]thiophene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Spectroscopic Elucidation of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine: A Technical Guide for Drug Discovery Professionals

Foreword

In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is paramount. It is the bedrock upon which all subsequent pharmacological and toxicological assessments are built. This guide provides an in-depth technical analysis of the spectroscopic properties of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, a heterocyclic amine with potential applications in medicinal chemistry. While comprehensive experimental spectra for this specific molecule are not widely published, this document will leverage established spectroscopic principles and data from closely related analogues to present a robust predicted spectroscopic profile. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecular scaffolds.

Molecular Structure and Spectroscopic Overview

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine (CAS 58094-17-0) possesses a fused ring system consisting of a thiophene ring and a cyclohexylamine moiety. This unique combination of a heteroaromatic ring and a saturated carbocycle with a primary amine functional group gives rise to a distinct spectroscopic signature. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each atom.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum will reveal the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms, allowing for their precise assignment within the molecular structure.

Diagram: Molecular Structure with Proton Labeling

Caption: Labeled structure of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H2, H3 | 6.8 - 7.2 | d, d | ~5.0 | Protons on the electron-rich thiophene ring. |

| H4 | 3.5 - 4.0 | m | - | Methine proton adjacent to the amine group and the thiophene ring. |

| NH₂ | 1.5 - 2.5 | br s | - | Exchangeable protons of the primary amine. |

| H5, H6, H7 | 1.7 - 2.8 | m | - | Diastereotopic methylene protons of the cyclohexyl ring. |

Expertise & Experience: The chemical shifts for the thiophene protons (H2 and H3) are predicted to be in the aromatic region, downfield due to the heteroatom's influence. The methine proton at C4 (H4) is expected to be deshielded by the adjacent nitrogen atom and the thiophene ring. The protons on the saturated carbocycle (H5, H6, and H7) will appear as complex multiplets in the aliphatic region. The broad singlet for the amine protons is characteristic and its chemical shift can vary with solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C3 | 120 - 130 | Aromatic carbons of the thiophene ring. |

| C3a, C7a | 130 - 140 | Quaternary carbons at the ring fusion. |

| C4 | 50 - 60 | Carbon attached to the amine group. |

| C5, C6, C7 | 20 - 40 | Aliphatic carbons of the cyclohexyl ring. |

Expertise & Experience: The carbons of the thiophene ring (C2, C3, C3a, C7a) are expected in the aromatic/olefinic region. The carbon bearing the amino group (C4) will be significantly shifted downfield compared to the other aliphatic carbons due to the electronegativity of the nitrogen atom. The remaining aliphatic carbons (C5, C6, C7) will appear in the typical alkane region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is expected to show characteristic absorption bands for the amine and the thiophene ring.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibration |

| N-H (Amine) | 3400 - 3200 | Medium, Doublet | Symmetric & Asymmetric Stretch |

| C-H (Thiophene) | 3100 - 3000 | Medium | Stretch |

| C-H (Aliphatic) | 2950 - 2850 | Strong | Stretch |

| C=C (Thiophene) | 1600 - 1450 | Medium | Stretch |

| C-N | 1250 - 1020 | Medium | Stretch |

Expertise & Experience: The most prominent feature will be the N-H stretching vibrations of the primary amine, which typically appear as a doublet in the 3400-3200 cm⁻¹ region. The C-H stretches for the thiophene ring will be at a slightly higher frequency than the aliphatic C-H stretches. The C=C stretching of the thiophene ring will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 153.06

-

Key Fragmentation Pathways:

-

Loss of NH₂ (m/z = 137)

-

Alpha-cleavage adjacent to the amine, leading to the loss of an ethyl or propyl radical from the cyclohexene ring.

-

Retro-Diels-Alder type fragmentation of the cyclohexene ring.

-

Diagram: Proposed Mass Spectrometry Fragmentation

Caption: A simplified proposed fragmentation pathway.

Trustworthiness: The predicted molecular ion peak corresponds to the exact mass of the molecule. The fragmentation patterns are based on established principles for amines and heterocyclic compounds, providing a reliable basis for spectral interpretation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer for the chosen solvent.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR)

-

Instrument Setup: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote protonation.

-

Instrument Setup:

-

Introduce the sample into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable ion signal.

-

-

Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine. While based on sound scientific principles and data from analogous structures, experimental verification is crucial for unequivocal structure confirmation. The protocols outlined herein provide a robust framework for obtaining high-quality spectroscopic data. For researchers in drug discovery and development, a thorough understanding of these spectroscopic techniques is essential for advancing new chemical entities from the laboratory to clinical applications.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Institutes of Health. [Link][1]

-

Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). National Institutes of Health. [Link][2]

Sources

- 1. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4] This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine derivatives, from synthesis and crystallization to data analysis and interpretation.

Introduction: The Significance of the 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Scaffold

The fusion of a thiophene ring with a cyclohexene ring in the 4,5,6,7-tetrahydro-1-benzothiophene core creates a versatile and synthetically accessible scaffold. The introduction of an amine group at the 4-position provides a key site for derivatization, allowing for the modulation of physicochemical properties and biological activity. Derivatives of this scaffold have been investigated as potent modulators of various biological targets, including the retinoic acid receptor-related orphan receptor γt (RORγt), a key therapeutic target in autoimmune diseases.[5][6]

A definitive understanding of the molecular geometry, conformational preferences, and intermolecular interactions of these derivatives is crucial for drug development. Single-crystal X-ray crystallography stands as the gold standard for obtaining this detailed structural information, providing unambiguous proof of structure and stereochemistry.[4]

Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Derivatives

The synthesis of the target compounds is the foundational step in their structural analysis. A common and effective route to 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile derivatives, which can be precursors to 4-amine derivatives or studied in their own right, is the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone (cyclohexanone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a base.

Further modifications can be made to introduce the 4-amine functionality or to derivatize the 2-amino group. For instance, amide bond formation is a common strategy to introduce a wide range of substituents.[5]

Experimental Protocol: Generalized Synthesis

A generalized synthetic approach for creating derivatives for crystallographic studies is outlined below. The rationale for each step is provided to illustrate the experimental design.

-

Synthesis of the Core Scaffold: The Gewald reaction is often employed for its efficiency in constructing the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene core. The choice of base (e.g., morpholine, triethylamine) can influence reaction kinetics and yield. The reaction is typically performed in a polar solvent like ethanol or methanol to facilitate the dissolution of reactants.

-

Derivatization (Amide Formation Example): To explore structure-activity relationships, the 2-amino group is often acylated.

-

To a solution of the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF), an acyl chloride or carboxylic acid is added.

-

If a carboxylic acid is used, a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1,1'-carbonyldiimidazole (CDI) is required to activate the carboxylic acid for amide bond formation.[5]

-

A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

-

-

Purification: The crude product is purified by column chromatography on silica gel. The choice of eluent system (e.g., ethyl acetate/hexane) is determined by the polarity of the synthesized derivative, which is typically assessed by thin-layer chromatography (TLC). The goal is to obtain a highly pure compound (>95%), which is essential for successful crystallization.

Single Crystal Growth: The Gateway to High-Resolution Structures

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The principle is to allow the molecules to slowly self-assemble into a well-ordered crystal lattice.

Methodologies for Crystal Growth

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystallization. This method is straightforward but offers limited control over the rate of crystallization.

-

Vapor Diffusion: This technique offers better control. A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystal formation.

The choice of solvent is critical and often determined empirically through screening a range of solvents with varying polarities.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays in a diffractometer.

Workflow for Data Collection and Structure Solution

Caption: General workflow for X-ray crystallography.

Key Steps and Considerations

-

Data Collection: The crystal is typically cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[7] The diffractometer rotates the crystal while collecting thousands of diffraction spots.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The phase problem is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map and a preliminary atomic model. Software like SHELXS is commonly used for this purpose.[8]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[7] Programs like SHELXL are the standard for this step.[8]

-

Validation: The final structure is validated to ensure its chemical and crystallographic reasonability using tools like CheckCIF.

Analysis of Crystallographic Data

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Geometry

The primary data obtained includes precise bond lengths, bond angles, and torsion angles. For the 4,5,6,7-tetrahydro-1-benzothiophene core, the thiophene ring is expected to be essentially planar, while the fused cyclohexene ring typically adopts a half-chair conformation.[9][10] The specific puckering parameters of the cyclohexene ring can be influenced by the substituents.

Intermolecular Interactions

In the crystal lattice, molecules interact through various non-covalent forces that dictate the crystal packing. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into potential interactions with biological targets. Common interactions include:

-

Hydrogen Bonds: The amino group and any amide functionalities are potent hydrogen bond donors and acceptors. N-H···O and N-H···N hydrogen bonds are frequently observed, often leading to the formation of chains or dimers.[9]

-

π-π Stacking: The aromatic thiophene ring can interact with adjacent rings through π-π stacking.

-

C-H···π Interactions: Weak hydrogen bonds involving C-H bonds and the π-system of the thiophene ring can also contribute to the overall crystal packing.[11]

Data Presentation

Quantitative crystallographic data should be summarized in tables for clarity and ease of comparison.

Table 1: Example Crystallographic Data

| Parameter | Derivative 1 | Derivative 2 |

| Chemical Formula | C₁₆H₁₃ClN₂S | C₉H₈N₂OS |

| Molecular Weight | 300.79 | 192.24 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | P2₁/c |

| a (Å) | 4.7815 (3) | 7.2986 (3) |

| b (Å) | 16.5670 (13) | 8.7555 (3) |

| c (Å) | 18.1658 (14) | 14.7307 (6) |

| β (°) | 90 | 94.151 (1) |

| Volume (ų) | 1439.01 (18) | 938.87 (6) |

| Z | 4 | 4 |

| R-factor (%) | 4.5 | 5.2 |

| Data sourced from representative structures.[9][11] |

Visualization of Crystal Structures

Visualizing the molecular structure and its packing in the crystal lattice is essential for a comprehensive understanding.

Molecular Structure Diagram

Caption: Core structure of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine.

Implications for Drug Discovery and Development

The detailed structural information obtained from X-ray crystallography is invaluable for the drug discovery process.

-

Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of derivatives with their corresponding biological activities, researchers can identify key structural features responsible for potency and selectivity. For example, the orientation of a particular substituent or the conformation of the cyclohexene ring might be critical for binding to a biological target.[4]

-

Rational Drug Design: The crystal structure of a lead compound can serve as a blueprint for the design of new analogs with improved properties. Computational methods, such as molecular docking, can use the crystallographically determined conformation to predict how new derivatives will bind to a target protein.

-

Intellectual Property: An unambiguous crystal structure provides definitive proof of the chemical composition and stereochemistry of a new chemical entity, which is crucial for patent applications.

Conclusion

The crystal structure analysis of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine derivatives is a powerful tool for advancing our understanding of these pharmacologically important molecules. A systematic approach, encompassing rational synthesis, meticulous crystallization, and rigorous data analysis, is essential for obtaining high-quality structural information. This information, in turn, provides a solid foundation for the design and development of novel therapeutics.

References

- Benchchem. A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives.

- Benchchem. Validating the Structure of 3-Thiopheneacetonitrile Derivatives: A Comparative Guide to X-ray Crystallography.

- ResearchGate. Single‐crystal X‐ray structures of thiophene‐MS derivatives: (a)... | Download Scientific Diagram.

-

IUCrData. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[12][13]thieno[3,2-j]phenanthridine and (E). Available from:

- ResearchGate. Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105.

-

Al-Sanea, M. M., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(5), 2881-2903. Available from: [Link]

- Juniper Publishers. Crystal Structure and Disorder in Benzothiophene Derivative.

- ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators.

- National Institutes of Health. 2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

- National Institutes of Health. 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

- ResearchGate. (PDF) Crystal structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide.

- Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.

- ResearchGate. (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations.

- ChemicalBook. 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.

- International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects.

- PubMed. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators.

- MDPI. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine.

- Medicinal Chemistry. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.

- Google Patents. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

- National Institutes of Health. Crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Novel Tetrahydrobenzothiophene Compounds

Introduction: The Tetrahydrobenzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) scaffold is a heterocyclic compound of significant interest in drug discovery. Its structural rigidity and lipophilic nature, combined with the diverse substitution patterns it can accommodate, make it a "privileged structure." This means it can serve as a versatile template for designing ligands that interact with a wide range of biological targets.[1][2] Consequently, THBT derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[3][4][5][6][7]

Developing new therapeutic agents from this scaffold requires a systematic and robust screening strategy to identify and characterize promising lead compounds. This guide provides a comprehensive, field-proven framework for researchers, moving from initial computational assessments to detailed in vitro biological assays. The focus is not merely on procedural steps but on the underlying scientific rationale that ensures the generation of reliable, reproducible, and translatable data.

Part 1: The Strategic Screening Cascade: From In Silico Triage to In Vitro Validation

A resource-intensive, "shotgun" approach to screening is inefficient. A more strategic, tiered methodology, beginning with computational methods, allows for the early elimination of compounds with unfavorable properties, enriching the pool of candidates for expensive and time-consuming wet lab experiments.[8][9] This "fail early, fail cheap" paradigm is central to modern drug discovery.[8]

In Silico Profiling: The First Line of Filtration

Before synthesis or biological testing, candidate THBT structures should be subjected to computational analysis to predict their pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and "drug-likeness."[9][10][11] This initial triage is critical for prioritizing compounds that are more likely to succeed in later developmental stages.

Key Computational Assessments:

-

Drug-Likeness Evaluation (Lipinski's Rule of Five): This rule of thumb, formulated by Christopher A. Lipinski, evaluates whether a compound possesses physicochemical properties that would make it a likely orally active drug in humans.[12][13] While not an absolute predictor of bioactivity, it effectively filters out molecules with poor absorption or permeation characteristics.[14][15]

-

ADMET Prediction: A host of open-access and commercial software tools can predict a compound's ADMET profile.[8][9][10] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities (e.g., hERG inhibition, hepatotoxicity).[11][16] Using multiple prediction tools is advisable to increase the reliability of the findings.[10]

The following diagram illustrates the initial screening workflow, emphasizing the prioritization of in silico analysis.

Part 2: Core In Vitro Experimental Protocols

Following synthesis, the prioritized compounds are subjected to a battery of in vitro assays to determine their biological activity. The choice of assays should be guided by the therapeutic area of interest. Here, we provide detailed, self-validating protocols for three common screening paradigms: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity: Cytotoxicity Screening via MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][19]

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., HepG2, MCF-7, HCT116) to ~80% confluency.[3]

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Causality Check: Seeding density is critical. Too few cells will result in a weak signal, while too many will lead to overconfluence and non-linear assay response.[17]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test THBT compounds (typically 10-20 mM in DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.

-

Self-Validation: Include appropriate controls in triplicate:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used for dilutions (e.g., 0.5%).

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).[3]

-

Untreated Control: Cells in culture medium only.

-

Blank Control: Medium only (no cells) for background subtraction.

-

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Assay Procedure:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[19]

-

Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[20]

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[17][20]

-

Carefully aspirate the medium containing MTT. Critical Step: Avoid disturbing the formazan crystals at the bottom of the wells.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[17][19]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[20]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve (Viability % vs. log[Compound Concentration]) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

-

Data Presentation Example:

| Compound ID | Cell Line | IC₅₀ (µM) |

| THBT-001 | MCF-7 | 8.5 |

| THBT-002 | MCF-7 | > 100 |

| THBT-003 | MCF-7 | 12.2 |

| Doxorubicin | MCF-7 | 0.9 |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[22][23]

Step-by-Step Protocol:

-

Inoculum Preparation:

-

From a fresh agar plate, pick a single, well-isolated colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).[7]

-

Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth, MHB).[24]

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[22][23] Causality Check: The final inoculum concentration is crucial for reproducibility; a higher density can lead to falsely elevated MIC values.

-

-

Compound Dilution in Microplate:

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

-

Prepare a stock solution of the test compound in MHB at twice the highest desired test concentration. Add 100 µL of this solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.

-

-

Inoculation and Controls:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the compound concentrations to the desired final test range.

-

Self-Validation:

-

Well 11 (Growth Control): Contains 50 µL MHB and 50 µL inoculum (no compound). This well must show turbidity for the test to be valid.

-

Well 12 (Sterility Control): Contains 100 µL of MHB only (no compound, no inoculum). This well must remain clear.[25]

-

-

-

Incubation and MIC Determination:

Data Presentation Example:

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| THBT-001 | 4 | 32 |

| THBT-002 | 16 | > 64 |

| THBT-003 | 8 | 16 |

| Ciprofloxacin | 0.5 | 0.25 |

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, converting arachidonic acid into prostaglandins.[26][27] Screening for COX inhibition is a primary method for identifying potential non-steroidal anti-inflammatory drugs (NSAIDs).[26] Fluorometric or colorimetric assay kits are commercially available and provide a high-throughput method for this screen.

Step-by-Step Protocol (based on a generic fluorometric assay):

-

Reagent Preparation:

-

Prepare assay buffer, probe, and cofactor solutions as per the manufacturer's instructions.

-

Reconstitute purified COX-1 and COX-2 enzymes to the specified activity units.

-

Prepare a solution of arachidonic acid (the substrate).

-

-

Assay Procedure:

-

The assay measures the peroxidase activity of COX.

-

In a 96-well black plate, add the test THBT compound at various concentrations.

-

Self-Validation: Include controls:

-

No-Enzyme Control: All components except the COX enzyme.

-

Positive Control (Enzyme Activity): All components with vehicle (DMSO) instead of the test compound.

-

Inhibitor Control: A known COX-1 inhibitor (e.g., SC-560) and a known COX-2 inhibitor (e.g., Celecoxib) to validate the assay and determine selectivity.[28]

-

-

-

Reaction Initiation and Measurement:

-

Add the COX enzyme (either COX-1 or COX-2 in separate experiments) to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately begin reading the fluorescence (e.g., at Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at room temperature. The rate of increase in fluorescence is proportional to the COX activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the dose-response curve and calculate the IC₅₀ value for both COX-1 and COX-2.

-

The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.

-

The following diagram illustrates the COX signaling pathway, the target of this assay.

Conclusion: From Hit Identification to Lead Optimization

This guide outlines a logical, multi-step process for the biological activity screening of novel tetrahydrobenzothiophene compounds. By integrating early-stage in silico predictions with robust, well-controlled in vitro assays, researchers can efficiently identify promising "hits." The data generated—IC₅₀ and MIC values—provide the quantitative foundation for structure-activity relationship (SAR) studies. This, in turn, guides the medicinal chemistry efforts required to optimize these initial hits into potent and selective lead compounds for the next phase of drug development.

References

- Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved January 18, 2026.

- Lipinski's Rule of Five. (n.d.). Bionity. Retrieved January 18, 2026.

-

Pritam, J., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.).

- Kaderabkova, N., et al. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen. Retrieved January 18, 2026.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- J., P., et al. (2020).

- Minimum Inhibitory Concentration (MIC) Test. (n.d.).

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- lipinski rule of five. (2023). Lecture Notes.

- Lipinski's rule of five. (n.d.). Moodle@Units. Retrieved January 18, 2026.

-

Ghareb, N., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry. [Link]

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- MTT assay protocol. (n.d.). Abcam. Retrieved January 18, 2026.

- Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025).

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers. Retrieved January 18, 2026.

- The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. Retrieved January 18, 2026.

- Cell Viability Assays. (2013). NCBI Bookshelf.

- Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). bina-meta.com.

-

El-Shehry, M. F., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]

- Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives. (n.d.).

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer. Retrieved January 18, 2026.

- Al-Warhi, T., et al. (2022).

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. [Link]

- Application Notes and Protocols: COX-1 and COX-2 Enzymatic Inhibition Assay for Plantanone B. (n.d.). Benchchem. Retrieved January 18, 2026.

- Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024).

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science. Retrieved January 18, 2026.

- Li, Y., et al. (2022).

- An overview of benzo [b] thiophene-based medicinal chemistry. (n.d.).

- COX Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich. Retrieved January 18, 2026.

-

Discovery of novel Tetrahydrobenzo[b]thiophene and pyrrole based scaffolds as potent and selective CB2 receptor ligands. (2016). European Journal of Medicinal Chemistry. [Link]

-

Asati, V., & Srivastava, S. K. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Future Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel Tetrahydrobenzo[b]thiophene and pyrrole based scaffolds as potent and selective CB2 receptor ligands: The structural elements controlling binding affinity, selectivity and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugpatentwatch.com [drugpatentwatch.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 13. Lipinski's_Rule_of_Five [bionity.com]

- 14. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 15. moodle2.units.it [moodle2.units.it]

- 16. pubs.acs.org [pubs.acs.org]

- 17. clyte.tech [clyte.tech]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. files.core.ac.uk [files.core.ac.uk]

- 25. protocols.io [protocols.io]

- 26. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine synthesis mechanism and intermediates

An In-depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine: Mechanisms and Intermediates

Introduction

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is a pivotal molecular scaffold in the landscape of medicinal chemistry and drug development. As a constrained cyclic amine, it serves as a crucial building block for a variety of pharmacologically active agents. Its most notable application is as a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) widely prescribed for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] The rigid tetrahydrobenzothiophene core imparts specific conformational constraints that are essential for high-affinity binding to biological targets.

This guide provides a comprehensive technical overview of the primary synthetic routes to 4,5,6,7-tetrahydro-1-benzothiophen-4-amine, intended for researchers, chemists, and professionals in drug development. We will dissect the core synthetic strategies, focusing on the underlying reaction mechanisms, the isolation of key intermediates, and the causal logic behind experimental choices. The narrative will explore two principal stages: the construction of the foundational ketone intermediate, 4,5,6,7-tetrahydro-1-benzothiophen-4-one, and its subsequent conversion to the target primary amine through various reductive amination protocols.

Part 1: Synthesis of the Key Ketone Intermediate: 4,5,6,7-Tetrahydro-1-benzothiophen-4-one

The most common and efficient pathway to the target amine begins with the synthesis of its corresponding ketone precursor. While the Gewald reaction is a powerful tool for creating substituted 2-aminothiophenes, the construction of the 4-oxo-tetrahydrobenzothiophene core typically follows a different, well-established cyclization strategy.[4][5][6]

Mechanism: Hinsberg Thiophene Synthesis

The synthesis of the ketone intermediate is a variation of the Hinsberg thiophene synthesis, which involves the base-catalyzed condensation of a compound containing two adjacent carbonyl groups with diethyl thiodiglycolate. In this specific case, the reaction proceeds from 2-hydroxymethylenecyclohexanone (or its equivalent enolate from cyclohexane-1,2-dione) and an appropriate sulfur-containing reagent. A more direct and widely cited method involves the reaction of 1,3-cyclohexanedione with ethyl 2-chloroacetoacetate followed by cyclization. However, a highly efficient route involves the reaction of a β-keto ester with a sulfur source.

A prevalent industrial approach involves the reaction between cyclohexanone, ethyl cyanoacetate, and elemental sulfur, which, under specific conditions, can be hydrolyzed and decarboxylated to yield the desired ketone. However, for clarity, we will illustrate a classical and mechanistically insightful pathway.

The logical flow for a robust synthesis is as follows:

-

Knoevenagel Condensation: Reaction of cyclohexanone with an active methylene compound like ethyl cyanoacetate to form an α,β-unsaturated nitrile.

-

Michael Addition of Sulfur: A sulfur nucleophile adds to the β-position of the unsaturated system.

-

Cyclization and Tautomerization: Intramolecular cyclization followed by tautomerization and aromatization to form a stable thiophene ring.

-

Hydrolysis and Decarboxylation: Conversion of the ester or nitrile group at the 3-position to a carboxylic acid, which is subsequently removed to yield the ketone.

Below is a diagram illustrating a generalized pathway for forming the thiophene ring system, which upon hydrolysis and decarboxylation would lead to the ketone intermediate.

Caption: Workflow for the synthesis of the key ketone intermediate.

Part 2: Conversion of Ketone to the Target Amine

With the 4-oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-one intermediate in hand, the final step is the introduction of the primary amine at the C4 position. This transformation is almost exclusively achieved via reductive amination or a closely related two-step variant. We will explore the three most scientifically robust and industrially relevant methods.

Method A: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic and powerful method for the reductive amination of ketones.[7] It utilizes formic acid, ammonium formate, or formamide as both the nitrogen source and the in-situ reducing agent.[8][9]

Mechanism: The reaction proceeds in two main stages. First is the formation of a C=N bond via condensation of the ketone with ammonia (derived from the ammonium formate or formamide). This generates an iminium ion intermediate. In the second stage, a hydride is transferred from a formate anion (or formic acid) to the iminium carbon, reducing it to the amine.[8] A key consideration is that this reaction often produces the N-formyl amide as the initial product, which requires a subsequent hydrolysis step (acidic or basic) to liberate the free primary amine.[7]

Causality and Experimental Choices:

-

High Temperature: The reaction typically requires high temperatures (>150 °C) to drive the dehydration step (forming the imine) and facilitate the hydride transfer.[8]

-

Reagent Choice: Ammonium formate is often preferred as it conveniently provides both ammonia and the formate reductant. Using an excess of the ammonia source can help minimize the formation of secondary and tertiary amine byproducts.[8]

-

Hydrolysis Step: The necessity of a separate hydrolysis step to cleave the N-formyl group adds a step to the overall process but is generally straightforward.

Caption: Mechanism of the Leuckart-Wallach reaction.

Experimental Protocol (General):

-

To a flask equipped with a reflux condenser, add 4,5,6,7-tetrahydro-1-benzothiophen-4-one and an excess of ammonium formate.

-

Heat the mixture to 160-180 °C for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and treat with aqueous HCl.

-

Heat the acidic mixture to reflux to hydrolyze the N-formyl intermediate.

-

Cool, basify with NaOH or NH4OH to precipitate the free amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify (e.g., by crystallization or chromatography).

Method B: Oxime Formation and Catalytic Hydrogenation

This two-step approach offers an alternative route that often provides high yields and purity, avoiding the high temperatures of the Leuckart-Wallach reaction.

Step 1: Oxime Formation The ketone intermediate is reacted with hydroxylamine hydrochloride in the presence of a base (like sodium acetate or pyridine) to form 4,5,6,7-tetrahydro-1-benzothiophen-4-one oxime. This reaction is typically robust and high-yielding.

Step 2: Oxime Reduction The C=N bond of the oxime is then reduced to the primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and clean reaction profile.[10]

Causality and Experimental Choices:

-

Catalyst Selection: Various catalysts can be employed, including Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), and Raney Nickel. Raney Nickel is often used for oxime reductions. The choice of catalyst can influence reaction time, temperature, and pressure requirements.

-